3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine
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Overview
Description
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a piperidine ring and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under microwave irradiation, which facilitates the formation of the triazoloquinazoline core . The reaction conditions often include the use of catalysts such as copper acetate and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methylphenyl or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazole-containing compound with similar biological activities.
Quinazoline derivatives: Compounds with a quinazoline core, known for their anticancer and antimicrobial properties.
Uniqueness
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is unique due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-9-11-17(12-10-15)20-22-23-21(26-13-5-6-16(2)14-26)18-7-3-4-8-19(18)27(22)25-24-20/h3-4,7-12,16H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRHVFVBSGLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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